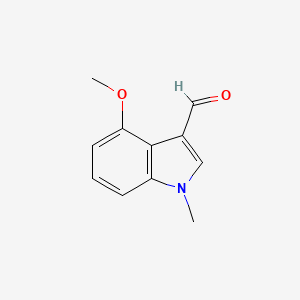

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method includes the use of glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process .

Analyse Chemischer Reaktionen

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions typical of aromatic aldehydes. It can be easily oxidized to form the corresponding carboxylic acid. Additionally, it can participate in condensation reactions, such as the Henry reaction with nitromethane, to form nitrovinyl indole derivatives . Common reagents used in these reactions include oxidizing agents like manganese dioxide and bases for condensation reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is utilized as a reactant for synthesizing various indole derivatives, which are crucial in developing pharmaceuticals and agrochemicals. Its versatility allows it to participate in several reactions, such as:

- Henry Reactions: Used for preparing nitroolefins and β-nitroalcohols via microwave or ultrasound-assisted methods .

- Ugi Reaction: Acts as a reactant for synthesizing quinolinones, which have diverse biological activities .

Biology

Indole derivatives, including this compound, exhibit a range of biological activities:

- Antiviral Activity: Demonstrated potential in inhibiting viral replication mechanisms.

- Anticancer Properties: Shown to affect cell signaling pathways related to cancer progression .

- Antimicrobial Effects: Exhibits activity against various pathogens, making it a candidate for developing new antibiotics .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of indole derivatives against Mycobacterium tuberculosis. The results indicated that compounds derived from this compound exhibited significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing novel anti-tubercular agents .

Medicine

The compound is being explored for its therapeutic properties:

- Inhibitor Role: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new treatments for diseases like diabetes and cancer .

- Immunomodulatory Effects: It acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses and potentially aiding in mucosal immunity.

Data Table: Comparison of Indole Derivatives

| Compound Name | Chemical Structure | Biological Activity | Synthesis Method |

|---|---|---|---|

| This compound | Structure | Antiviral, Anticancer | Fischer Indole Synthesis |

| 1-Methylindole-3-carboxaldehyde | Structure | Antiviral | Ugi Reaction |

| 5-Methoxyindole-3-carboxaldehyde | Structure | Anticancer | Multicomponent Reactions |

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. As an indole derivative, it can bind to multiple receptors and enzymes, modulating their activity. This binding can lead to the inhibition of specific biological pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 1-Methylindole-3-carboxaldehyde and 5-Methoxyindole-3-carboxaldehyde. While these compounds share a similar indole core, their substituents at different positions confer unique chemical and biological properties. For instance, 1-Methylindole-3-carboxaldehyde is used in the synthesis of antiviral agents, whereas 5-Methoxyindole-3-carboxaldehyde is explored for its anticancer properties .

Biologische Aktivität

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Indole Derivatives

Indole derivatives, including this compound, have garnered attention for their antiviral , anticancer , and antimicrobial properties. These compounds interact with various biological targets, making them valuable in drug development.

Target and Mode of Action

The compound acts primarily through interactions with multiple receptors and enzymes. It has been noted for its ability to bind selectively to the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating immune responses and cellular metabolism. This binding stimulates the production of interleukin-22, enhancing mucosal immunity.

Biochemical Pathways

This compound is involved in several biochemical pathways, influencing processes such as:

- Cell signaling : Alters gene expression and cellular metabolism.

- Enzyme interactions : Acts as an inhibitor or activator of enzymes critical in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. For instance, it has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it enhances caspase-3 activity in breast cancer MDA-MB-231 cells, indicating its potential as an anticancer agent . The compound's ability to disrupt microtubule assembly further supports its application in cancer therapy.

Dosage and Temporal Effects

The biological effects of this compound vary significantly with dosage. Lower doses tend to exhibit beneficial effects such as anti-inflammatory and antimicrobial properties, while higher doses may lead to cytotoxic effects in certain cell lines .

Preparation Methods

The synthesis of this compound can be achieved through various methods, including:

- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions.

This method provides a reliable route for producing indole derivatives essential for pharmaceutical applications.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound:

Eigenschaften

IUPAC Name |

4-methoxy-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLXATZGECTUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622794 | |

| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620175-74-8 | |

| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.